(S)-1-(Naphthalen-2-yl)ethanamine
Overview
Description
“(S)-1-(Naphthalen-2-yl)ethanamine” is used in asymmetric synthesis . It is also used in the preparation of thiourea compounds using chiral amine, which is used as a bifunctional catalyst for the Strecker and nitro-Michael reactions .
Synthesis Analysis
The compound can be synthesized using a chiral stationary phase including isopropyl-functionalized CF6 . The process involves the use of methanol, acetic acid, triethylamine, and acetonitrile .Molecular Structure Analysis
The molecular formula of “(S)-1-(Naphthalen-2-yl)ethanamine” is C12H13N . Its molecular weight is 171.24 .Chemical Reactions Analysis
The compound is used in the liquid chromatographic separation of enantiomeric primary amines . Acetonitrile, THF, dioxane, and ethyl acetate were tested as organic modifiers to the mobile phase .Physical And Chemical Properties Analysis
The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is 0.201 mg/ml .Scientific Research Applications
Asymmetric Synthesis
- Application : “(S)-1-(Naphthalen-2-yl)ethanamine” is used in asymmetric synthesis . Asymmetric synthesis is a method used to create organic compounds with a higher number of chiral centers. It has applications in the creation of pharmaceuticals and other biologically active compounds.
Preparation of Thiourea Compounds
- Application : “(S)-1-(Naphthalen-2-yl)ethanamine” is used in the preparation of thiourea compounds using chiral amine . Thiourea compounds have various applications, including as building blocks in organic synthesis and as ligands in metal complex catalysts.
- Method : The preparation of thiourea compounds typically involves the reaction of “(S)-1-(Naphthalen-2-yl)ethanamine” with an isothiocyanate to form a thiourea. The chiral amine can act as a bifunctional catalyst for this reaction .
- Results : The result of this reaction is the formation of a thiourea compound. The exact properties and potential applications of this compound can vary depending on the specific isothiocyanate used in the reaction .
Strecker Reaction
- Application : “(S)-1-(Naphthalen-2-yl)ethanamine” is used as a bifunctional catalyst for the Strecker reaction . The Strecker reaction is a method for synthesizing amino acids from aldehydes or ketones.
- Method : The Strecker reaction involves the reaction of an aldehyde or ketone with “(S)-1-(Naphthalen-2-yl)ethanamine” and a source of cyanide. The chiral amine acts as a catalyst, promoting the formation of the amino acid with a specific stereochemistry .
- Results : The result of the Strecker reaction is the formation of an amino acid. The exact properties and potential applications of this amino acid can vary depending on the specific aldehyde or ketone used in the reaction .
Nitro-Michael Reaction
- Application : “(S)-1-(Naphthalen-2-yl)ethanamine” is used as a bifunctional catalyst for the nitro-Michael reaction . The nitro-Michael reaction is a method for synthesizing nitroalkenes, which are useful building blocks in organic synthesis.
- Method : The nitro-Michael reaction involves the reaction of a nitroalkane with an α,β-unsaturated carbonyl compound in the presence of “(S)-1-(Naphthalen-2-yl)ethanamine”. The chiral amine acts as a catalyst, promoting the formation of the nitroalkene with a specific stereochemistry .
- Results : The result of the nitro-Michael reaction is the formation of a nitroalkene. The exact properties and potential applications of this nitroalkene can vary depending on the specific nitroalkane and α,β-unsaturated carbonyl compound used in the reaction .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-1-naphthalen-2-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSYYLCXQKCYQX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360915 | |
Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Naphthalen-2-yl)ethanamine | |
CAS RN |
3082-62-0 | |
Record name | (-)-1-(2-Naphthyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3082-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-(Naphthalen-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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